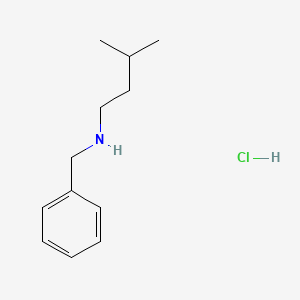![molecular formula C8H8N2O2 B6266005 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid CAS No. 1367948-67-1](/img/no-structure.png)
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,6H,7H-Cyclopenta[b]pyrazine-6-carboxylic acid (CPPCA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. CPPCA is an important intermediate in the synthesis of various organic compounds, and its ability to form stable complexes with transition metals has made it useful in organic synthesis. It has also been studied for its potential to modulate the activity of enzymes, and its potential as a therapeutic agent.
科学的研究の応用
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been studied extensively in the scientific community due to its unique properties and potential applications. It has been used as a model compound to study the effects of transition metal complexes on enzyme activity, and its ability to form stable complexes with transition metals has made it useful in organic synthesis. It has also been studied for its potential to modulate the activity of enzymes, and its potential as a therapeutic agent.
作用機序
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been shown to modulate the activity of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from binding to its substrate. This mechanism of action has been studied extensively, and it has been shown to be a promising target for therapeutic agents.
Biochemical and Physiological Effects
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been studied for its potential to modulate the activity of enzymes, and it has been shown to be a promising target for therapeutic agents. It has also been studied for its potential to affect the biochemical and physiological processes in living organisms. For example, 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been studied for its potential to affect the metabolism of fatty acids, and it has been shown to have an inhibitory effect on the enzyme fatty acid synthase.
実験室実験の利点と制限
The use of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid in laboratory experiments has several advantages, including its relatively low cost and its ability to form stable complexes with transition metals. However, there are also some limitations to its use in laboratory experiments. For example, 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is sensitive to light and heat, and it can be difficult to synthesize in large quantities.
将来の方向性
Given the potential of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid as a therapeutic agent, there are a number of potential future directions that could be explored. For example, further research could be conducted to determine the exact mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid and to identify potential therapeutic targets. Additionally, research could be conducted to explore the potential of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid to affect the biochemical and physiological processes in living organisms. Finally, further research could be conducted to explore the potential of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid to form stable complexes with transition metals, which could have a number of potential applications.
合成法
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid can be synthesized through a variety of methods, but the most common method is the Grignard reaction of the corresponding ketone with an alkyl halide. The reaction proceeds through a series of steps, including the formation of an organomagnesium compound, which is then reacted with a carboxylic acid to form 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid. Other methods of synthesis, such as the Williamson ether synthesis, have also been reported.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid involves the cyclization of a suitable precursor molecule containing a pyrazine ring and a carboxylic acid group. The cyclization reaction can be achieved through the use of a suitable cyclizing agent under appropriate reaction conditions.", "Starting Materials": [ "2,3-diaminopyrazine", "2-bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(bromomethyl)pyrazine-3-carboxylic acid by reacting 2-bromoacetic acid with 2,3-diaminopyrazine in the presence of sodium hydroxide in ethanol.", "Step 2: Cyclization of 2-(bromomethyl)pyrazine-3-carboxylic acid by treating it with hydrochloric acid in water to obtain 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid." ] } | |
CAS番号 |
1367948-67-1 |
分子式 |
C8H8N2O2 |
分子量 |
164.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



